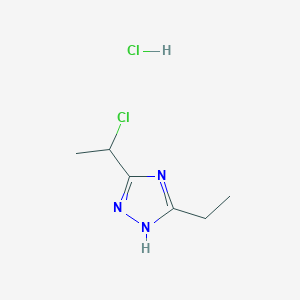

5-(1-chloroethyl)-3-ethyl-1H-1,2,4-triazole hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(1-chloroethyl)-5-ethyl-1H-1,2,4-triazole;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClN3.ClH/c1-3-5-8-6(4(2)7)10-9-5;/h4H,3H2,1-2H3,(H,8,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDGIWBMDQSSJSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NN1)C(C)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-(1-chloroethyl)-3-ethyl-1H-1,2,4-triazole hydrochloride involves several steps. One common method includes the reaction of 1-chloroethyl chloroformate with ethyl hydrazinecarboxylate under controlled conditions. The reaction typically requires a solvent such as chloroform and a catalyst like zinc chloride to facilitate the process . Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-(1-chloroethyl)-3-ethyl-1H-1,2,4-triazole hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to yield different derivatives.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to form corresponding triazole derivatives.

Common reagents used in these reactions include thiophosgene, chloroform, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In the field of chemistry, 5-(1-chloroethyl)-3-ethyl-1H-1,2,4-triazole hydrochloride serves as a versatile building block for synthesizing more complex molecules. It is utilized in various organic reactions due to its ability to participate in nucleophilic substitutions and other transformations. The compound's reactivity is essential for developing new synthetic pathways in organic chemistry.

Biology

The compound has been extensively studied for its antimicrobial properties . Research indicates that it can inhibit the growth of specific bacteria and fungi by disrupting key metabolic pathways. For instance:

- Antifungal Activity: Studies have shown that triazole derivatives significantly inhibit the growth of Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL.

- Antiviral Properties: Some research suggests potential antiviral activity against certain viruses by targeting viral replication mechanisms.

Medicine

In medicinal chemistry, this compound is explored for its potential in developing new pharmaceuticals:

- Antifungal Agents: Triazoles are known to interfere with ergosterol synthesis in fungi, making them valuable in treating fungal infections.

- Anticancer Potential: Research indicates that triazole derivatives can induce apoptosis and inhibit cancer cell proliferation. Studies have reported IC50 values in the micromolar range against various cancer cell lines .

Industrial Applications

The compound is also utilized in the production of agrochemicals and other industrial chemicals. Its effectiveness as a fungicide makes it suitable for agricultural applications, particularly in crop protection formulations.

Case Studies and Research Findings

Several notable studies highlight the applications of this compound:

Mechanism of Action

The mechanism of action of 5-(1-chloroethyl)-3-ethyl-1H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes by binding to key proteins and altering their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Triazole Derivatives

Key Comparative Analysis

Substituent Effects on Reactivity and Stability The chloroethyl group in the target compound introduces steric bulk and electrophilicity compared to smaller substituents (e.g., methyl or amino groups in ). This may enhance binding to hydrophobic enzyme pockets but reduce thermal stability relative to nitro-substituted triazoles . Methoxymethyl substitution (as in ) increases solubility in non-polar solvents, whereas the hydrochloride salt in the target compound improves aqueous solubility.

Pharmacological Potential The target compound’s chloroethyl-ethyl combination shares structural motifs with COX-2 inhibitors (e.g., 5-aryl-1H-1,2,4-triazoles in ), though its activity remains unverified. In contrast, carboxamide-substituted triazoles exhibit proven nanomolar-range EGFR inhibition .

Energetic Materials Performance Bis-triazole compounds (e.g., 5-(5-amino-1H-1,2,4-triazol-3-yl)-3-nitro-1H-1,2,4-triazole ) outperform mono-substituted triazoles in density (1.8–2.0 g/cm³) and detonation velocity (~9000 m/s). The target compound’s lack of nitro groups likely limits its utility in this domain .

Supramolecular Chemistry

- Chloroethyl and ethyl groups may participate in hydrogen bonding or van der Waals interactions, analogous to triazole-thione derivatives used in crystal engineering . However, the hydrochloride salt could disrupt crystal packing compared to neutral analogs .

Biological Activity

5-(1-Chloroethyl)-3-ethyl-1H-1,2,4-triazole hydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including antimicrobial, antifungal, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

This compound is a triazole derivative characterized by a chloroethyl group at the 5-position and an ethyl group at the 3-position of the triazole ring. The presence of these substituents contributes to its biological activity and interaction with various biological targets.

Antimicrobial Activity

Research has shown that triazole derivatives exhibit antimicrobial properties against a range of pathogens. In particular, studies have indicated that this compound demonstrates effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen Type | Activity Observed |

|---|---|

| Gram-positive bacteria | Effective inhibition |

| Gram-negative bacteria | Moderate inhibition |

| Fungi | Significant antifungal activity |

In a comparative study, this compound was found to inhibit bacterial growth more effectively than some commonly used antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

Antifungal Activity

Triazoles are well-known for their antifungal properties. The compound has been evaluated for its efficacy against various fungal strains, including Candida spp. and Aspergillus spp. The results indicate that it possesses strong antifungal activity comparable to established antifungals like fluconazole .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been assessed in vitro using peripheral blood mononuclear cells (PBMCs). The compound showed a significant reduction in the release of pro-inflammatory cytokines such as TNF-α and IL-6 at higher concentrations. This suggests that it may be beneficial in treating inflammatory diseases .

Anticancer Activity

Recent studies have explored the anticancer properties of this compound. It was found to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 15.2 | Induction of apoptosis |

| A549 (Lung) | 12.8 | Cell cycle arrest |

In vivo studies further confirmed its anticancer activity, demonstrating significant tumor growth inhibition in xenograft models .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against clinical isolates from patients with bacterial infections. The compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard treatments in many cases, indicating its potential as an alternative therapeutic agent.

Case Study 2: Anti-inflammatory Response

In a controlled experiment involving human PBMCs, treatment with the compound resulted in a statistically significant decrease in TNF-α levels compared to untreated controls. This suggests its potential role in modulating immune responses in inflammatory conditions.

Q & A

Q. What are the common synthetic routes for 5-(1-chloroethyl)-3-ethyl-1H-1,2,4-triazole hydrochloride, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via chloromethylation of a triazole precursor. One method involves reacting 1-methyl-1H-1,2,4-triazole with formaldehyde and hydrochloric acid under controlled conditions to introduce the chloromethyl group . Alternative routes include using paraformaldehyde with thionyl chloride for hydroxymethylation followed by chlorination . Optimization includes solvent selection (e.g., DMF/water mixtures improve solubility ) and temperature control to minimize side reactions.

Q. What spectroscopic and crystallographic methods confirm the structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for structural confirmation, providing bond lengths and angles (e.g., C–C bond precision ±0.004 Å ). Complementary techniques include:

- NMR : To verify substituent positions (e.g., ethyl and chloroethyl groups).

- Mass Spectrometry : For molecular weight validation (e.g., observed m/z 168.02 ).

- FTIR : To identify functional groups like C-Cl stretches (~650 cm⁻¹).

Q. What biological activities have been reported for this compound?

- Methodological Answer : Triazole derivatives exhibit antimicrobial properties. For example, analogs like 5-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride showed MIC values of 16 µg/mL against Staphylococcus aureus and 32 µg/mL against E. coli . Bioactivity assays should include positive controls (e.g., ciprofloxacin) and standardized protocols (CLSI guidelines) to ensure reproducibility.

Advanced Research Questions

Q. How does solvent polarity influence the reaction kinetics and yield in the synthesis of this compound?

- Methodological Answer : Solvent systems like DMF/water (1:1) enhance reactivity by stabilizing intermediates through hydrogen bonding . Polar aprotic solvents (e.g., DMF) favor nucleophilic substitutions at the chloromethyl group, while protic solvents (e.g., ethanol) may reduce yields due to competing hydrolysis. Kinetic studies using HPLC or in-situ IR can track reaction progress .

Q. What strategies enable regioselective functionalization of the chloroethyl group?

- Methodological Answer : The chloromethyl group undergoes nucleophilic substitution with amines, thiols, or alcohols. For example:

- Amine substitution : React with primary amines in THF at 60°C to yield -NHCH₂ derivatives .

- Thiol substitution : Use NaSH in ethanol to introduce -SH groups .

Regioselectivity is controlled by steric effects (e.g., bulky nucleophiles target less hindered positions) and catalyst choice (e.g., phase-transfer catalysts for biphasic systems).

Q. How can researchers resolve contradictions in reported reaction yields between different synthetic methods?

- Methodological Answer : Discrepancies (e.g., 70% yield via formaldehyde/HCl vs. 55% via paraformaldehyde/SOCl₂ ) arise from differences in:

- Purity of starting materials (e.g., paraformaldehyde vs. gaseous formaldehyde).

- Workup procedures (e.g., extraction efficiency in aqueous vs. organic phases).

Systematic replication studies with controlled variables (temperature, solvent ratios) and statistical analysis (ANOVA) are critical.

Q. What computational tools predict feasible synthetic pathways and derivatives?

- Methodological Answer : AI-driven platforms (e.g., Template_relevance models) leverage databases like Reaxys and Pistachio to propose routes. For example, retrosynthetic analysis of this compound may prioritize chloromethylation over alternative pathways . DFT calculations can further assess reaction energetics and transition states.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.